[1,3]Thiazolo[3,2-a]benzimidazol-7-ol
Description
[1,3]Thiazolo[3,2-a]benzimidazol-7-ol is a fused heterocyclic compound comprising a thiazole ring condensed with a benzimidazole scaffold, featuring a hydroxyl (-OH) substituent at the 7-position. This structural motif confers unique physicochemical and biological properties. Thiazolo[3,2-a]benzimidazole derivatives have been studied since the 1920s, with early reports focusing on synthetic strategies and later expanding to pharmacological applications . These compounds exhibit diverse bioactivities, including antitrichinellosis, antimicrobial, and antiulcer effects, as highlighted in recent studies .
Properties
CAS No. |
103029-73-8 |
|---|---|
Molecular Formula |
C9H6N2OS |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
[1,3]thiazolo[3,2-a]benzimidazol-7-ol |
InChI |
InChI=1S/C9H6N2OS/c12-6-1-2-7-8(5-6)11-3-4-13-9(11)10-7/h1-5,12H |
InChI Key |
CFOYBMZNEPCRQX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)N3C=CSC3=N2 |
Canonical SMILES |
C1=CC2=C(C=C1O)N3C=CSC3=N2 |
Synonyms |
Thiazolo[3,2-a]benzimidazol-6-ol (6CI,9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]thiazolo[3,2-a]benzimidazol-6-ol typically involves the cyclization of 2-mercaptobenzimidazole with various ketones. One common method includes the reaction of 2-mercaptobenzimidazole with ketones in boiling acetic acid (AcOH) and sulfuric acid (H₂SO₄), followed by cyclization using polyphosphoric acid (PPA) or [hydroxy(tosyloxy)iodo]benzene . Another method involves the reaction of 2-mercaptobenzimidazole with bromomalononitrile in ethanol, followed by cyclization with anhydrous sodium acetate .
Industrial Production Methods
While specific industrial production methods for [1,3]thiazolo[3,2-a]benzimidazol-6-ol are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazolo[3,2-a]benzimidazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various alkylated or acylated derivatives .
Scientific Research Applications
[1,3]Thiazolo[3,2-a]benzimidazol-6-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [1,3]thiazolo[3,2-a]benzimidazol-6-ol involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The compound may also interact with DNA, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares [1,3]Thiazolo[3,2-a]benzimidazol-7-ol with structurally related thiazolo-fused heterocycles, emphasizing synthesis, structural features, and biological activities.
Structural and Functional Insights
- Spatial Configuration : Thiazolo[3,2-a]pyrimidines exhibit Z-isomer dominance due to cis orientation of hydroxybenzylidene substituents and sulfur atoms, stabilizing intramolecular O–π interactions . In contrast, this compound’s hydroxyl group may facilitate intermolecular H-bonding, influencing crystal packing and solubility .
- Electrophilic Reactivity : Thiazolo[3,2-a]benzimidazol-3-ones undergo electrophilic substitution at the 2-position, enabling functionalization for activity optimization . Thiazolo[3,2-a]pyrimidines show regioselective reactivity at C5, enabling axial aryl substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
